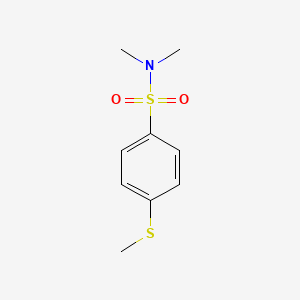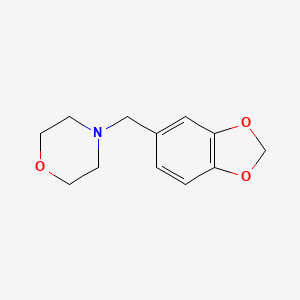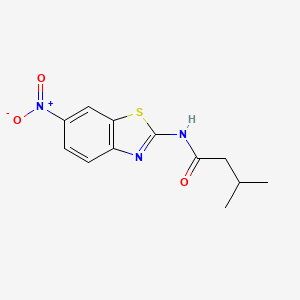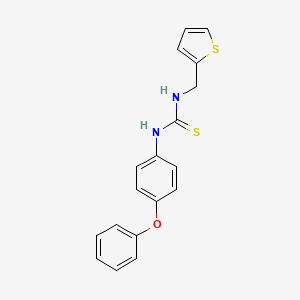![molecular formula C19H16F3NO2 B5815964 3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5815964.png)
3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide, also known as TFB-TBOA, is a potent and selective blocker of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of the neurotransmitter glutamate from the synaptic cleft, and their dysfunction has been implicated in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. TFB-TBOA has been used extensively in scientific research to study the role of EAATs in these disorders and to develop new treatments targeting these transporters.
Mecanismo De Acción
3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide blocks the uptake of glutamate by EAATs by binding to the transporter protein and preventing the conformational changes necessary for substrate transport. This leads to increased extracellular glutamate levels and overstimulation of glutamate receptors, resulting in excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has been shown to have a variety of biochemical and physiological effects on the nervous system. Studies have shown that 3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide can increase extracellular glutamate levels, leading to excitotoxicity and neuronal damage. It has also been shown to impair synaptic plasticity and learning and memory in animal models. However, 3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has also been shown to have neuroprotective effects in some cases, suggesting that its effects may be context-dependent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has several advantages for use in lab experiments. It is a potent and selective blocker of EAATs, allowing for precise manipulation of glutamate levels in the brain. It is also relatively stable and easy to use in experiments. However, 3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has some limitations as well. It can have off-target effects on other transporters and receptors, and its effects may be context-dependent, making it difficult to generalize results across different experimental paradigms.
Direcciones Futuras
There are several future directions for research involving 3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide. One area of interest is the development of new treatments targeting EAATs for neurological disorders. 3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has been used as a lead compound for the development of new drugs that target EAATs with greater specificity and efficacy. Another area of interest is the role of EAATs in synaptic plasticity and learning and memory. 3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has been used to study the effects of EAAT blockade on these processes, but further research is needed to fully understand the mechanisms involved. Finally, 3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide may have applications in the study of other neurotransmitter transporters and receptors, as well as in the development of new imaging and diagnostic tools for neurological disorders.
Métodos De Síntesis
3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide can be synthesized using a variety of methods, including the reaction of 2-bromo-5,6-dimethylbenzofuran with 3-(trifluoromethyl)aniline, followed by reaction with 2-amino-2-(hydroxymethyl)propane-1,3-diol and N,N-dimethylformamide to yield the final product. Other methods involve the use of different starting materials and reaction conditions, but all result in the same compound.
Aplicaciones Científicas De Investigación
3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has been used extensively in scientific research to study the role of EAATs in neurological disorders. Studies have shown that 3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide can block the uptake of glutamate by EAATs, leading to increased extracellular glutamate levels and excitotoxicity. This has been implicated in the pathogenesis of epilepsy, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's. 3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has also been used to study the role of EAATs in synaptic plasticity, learning, and memory.
Propiedades
IUPAC Name |
3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO2/c1-10-7-15-12(3)17(25-16(15)8-11(10)2)18(24)23-14-6-4-5-13(9-14)19(20,21)22/h4-9H,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFUXMRYAWRPIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5815897.png)
![methyl 4-{2-[(2-furylmethyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5815898.png)


![4-benzyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one](/img/structure/B5815914.png)

![4-(dipropylamino)benzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5815936.png)


![N-[2-(3-chlorophenyl)ethyl]isonicotinamide](/img/structure/B5815969.png)

